4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide

Regioselective Synthesis Medicinal Chemistry Structure-Activity Relationship

Address positional isomer authentication challenges. 4-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide provides a unique 4-position electrophilic anchor distinct from the 5-isomer (CAS 56038-68-7). Key advantages: • Regiospecific nucleophilic substitution for diverse library synthesis. • N,N-Dimethyl masked sulfonamide for controlled deprotection in zinc-binding motif development. • Authentic reference standard for HPLC method development resolving positional isomers. Supplied with ≥95% purity; ambient shipping worldwide.

Molecular Formula C7H10ClNO3S
Molecular Weight 223.68 g/mol
CAS No. 1423033-85-5
Cat. No. B1376637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide
CAS1423033-85-5
Molecular FormulaC7H10ClNO3S
Molecular Weight223.68 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC(=CO1)CCl
InChIInChI=1S/C7H10ClNO3S/c1-9(2)13(10,11)7-3-6(4-8)5-12-7/h3,5H,4H2,1-2H3
InChIKeyDQINYDLOIUHNBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide (CAS 1423033-85-5) Procurement Guide: Core Chemical Specifications and Comparators


4-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide (CAS 1423033-85-5) is a synthetic small-molecule building block with the molecular formula C₇H₁₀ClNO₃S and a molecular weight of 223.68 g/mol [1]. It belongs to the furan-2-sulfonamide class and features a 4-position chloromethyl electrophilic handle paired with an N,N-dimethyl sulfonamide moiety [2]. The compound serves as a versatile scaffold in medicinal chemistry for nucleophilic substitution reactions and the construction of more complex sulfonamide-containing molecules .

Why a Simple Furan-2-sulfonamide Analog Cannot Replace 4-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide (CAS 1423033-85-5) in Synthesis


Generic substitution with alternative chloromethylfuran sulfonamides or other sulfonamide building blocks is chemically invalid due to critical regiochemical and functional-group differences. The 4-position chloromethyl group on the furan ring of 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide provides a distinct geometric trajectory and steric environment for nucleophilic attack that differs fundamentally from the 5-substituted isomer (CAS 56038-68-7) or the unsubstituted primary sulfonamide analog (CAS 56038-67-6) [1]. The N,N-dimethyl substitution on the sulfonamide confers increased lipophilicity and altered hydrogen-bonding capacity compared to primary sulfonamide analogs, directly impacting downstream compound properties in medicinal chemistry applications [2].

Quantitative Evidence for Selecting 4-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide (CAS 1423033-85-5) Over Alternatives


Regiochemical Specificity: 4-Position Chloromethyl Enables Divergent Synthetic Trajectories Compared to 5-Substituted Isomer

4-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide (target) is a positional isomer of 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide (CAS 56038-68-7). The substitution position on the furan ring determines the vector and spatial orientation of the reactive chloromethyl handle, which is critical for scaffold-hopping and SAR exploration in drug discovery programs [1].

Regioselective Synthesis Medicinal Chemistry Structure-Activity Relationship

Vendor-Specified Purity: 95% Minimum Specification for CAS 1423033-85-5

Commercial suppliers for 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide (CAS 1423033-85-5) specify a minimum purity of 95% . This purity level establishes a baseline for synthetic use in research applications.

Quality Control Chemical Purity Reproducibility

Class-Level Evidence: 4-Substituted Furan-2-sulfonamides Exhibit Nanomolar Carbonic Anhydrase II Inhibition

A series of 4-substituted furan-2-sulfonamides demonstrated nanomolar-level potency for inhibition of human carbonic anhydrase II (hCA II) in vitro, establishing this scaffold class as a productive starting point for developing CA inhibitors [1]. Selected compounds from this class were further advanced to in vivo evaluation as topical ocular hypotensive agents in rabbit models [1].

Carbonic Anhydrase Inhibition Ocular Hypotensive Agents Enzyme Inhibition

N,N-Dimethyl Sulfonamide Substitution Enhances Lipophilicity Relative to Primary Sulfonamide Analogs

The target compound features N,N-dimethyl substitution on the sulfonamide moiety, whereas comparator 5-(chloromethyl)furan-2-sulfonamide (CAS 56038-67-6) bears an unsubstituted primary sulfonamide . N,N-Dimethyl substitution eliminates hydrogen-bond donor capacity of the sulfonamide nitrogen and increases lipophilicity (calculated logP), which affects membrane permeability, solubility, and protein-binding characteristics [1].

Lipophilicity Physicochemical Properties Drug Design

Recommended Research Applications for 4-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide (CAS 1423033-85-5)


Scaffold Derivatization via Nucleophilic Substitution at the 4-Chloromethyl Handle

The chloromethyl group at the furan 4-position serves as an electrophilic anchor for introducing diverse nucleophiles (amines, thiols, alkoxides), enabling the construction of focused libraries based on the 4-substituted furan-2-sulfonamide scaffold . This is particularly valuable for SAR exploration within the carbonic anhydrase inhibitor chemical space, where 4-substituted furan-2-sulfonamides have demonstrated nanomolar potency [1].

Synthesis of N-Desmethyl Analogs via Sulfonamide Deprotection

The N,N-dimethyl sulfonamide moiety functions as a protected form of the primary sulfonamide. Synthetic sequences requiring a masked sulfonamide can leverage this compound, with subsequent deprotection yielding the primary sulfonamide for zinc-binding interactions in carbonic anhydrase inhibition [1]. This strategy allows for controlled functionalization at the 4-position without interference from the unprotected sulfonamide.

Building Block for Furan-Containing Bioisosteres

Furan rings are established bioisosteres for phenyl, thiophene, and other aromatic moieties in medicinal chemistry. 4-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide provides a functionalized furan core for replacing phenyl sulfonamides in existing lead series, potentially altering metabolic stability, solubility, or target engagement profiles [1].

Reference Standard for Regioisomer Differentiation in Analytical Method Development

Given the existence of the 5-substituted positional isomer (CAS 56038-68-7), 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide can serve as an authentic reference standard for developing chromatographic methods (HPLC, UPLC, SFC) capable of resolving closely related furan sulfonamide positional isomers [2]. This is critical for purity assessment and quality control in chemical development programs.

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